molecular formula C13H28S2 B12610704 1-(Ethylsulfanyl)-2-(methylsulfanyl)decane CAS No. 875483-41-3

1-(Ethylsulfanyl)-2-(methylsulfanyl)decane

Cat. No.: B12610704
CAS No.: 875483-41-3
M. Wt: 248.5 g/mol
InChI Key: QBFFFVFBESMENU-UHFFFAOYSA-N
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Description

1-(Ethylsulfanyl)-2-(methylsulfanyl)decane is an organic compound characterized by the presence of ethylsulfanyl and methylsulfanyl groups attached to a decane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Ethylsulfanyl)-2-(methylsulfanyl)decane typically involves the alkylation of decane with ethylsulfanyl and methylsulfanyl groups. One common method is the reaction of decane with ethylthiol and methylthiol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Ethylsulfanyl)-2-(methylsulfanyl)decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxides and sulfones back to the original sulfides.

    Substitution: The ethylsulfanyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the original sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Ethylsulfanyl)-2-(methylsulfanyl)decane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfanyl)-2-(methylsulfanyl)decane involves its interaction with specific molecular targets. The ethylsulfanyl and methylsulfanyl groups can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Methylsulfanyl)-2-(ethylsulfanyl)decane: Similar structure but with reversed positions of the ethylsulfanyl and methylsulfanyl groups.

    1-(Propylsulfanyl)-2-(methylsulfanyl)decane: Contains a propylsulfanyl group instead of an ethylsulfanyl group.

    1-(Ethylsulfanyl)-2-(propylsulfanyl)decane: Contains a propylsulfanyl group instead of a methylsulfanyl group.

Uniqueness

1-(Ethylsulfanyl)-2-(methylsulfanyl)decane is unique due to its specific arrangement of ethylsulfanyl and methylsulfanyl groups, which can influence its chemical reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

875483-41-3

Molecular Formula

C13H28S2

Molecular Weight

248.5 g/mol

IUPAC Name

1-ethylsulfanyl-2-methylsulfanyldecane

InChI

InChI=1S/C13H28S2/c1-4-6-7-8-9-10-11-13(14-3)12-15-5-2/h13H,4-12H2,1-3H3

InChI Key

QBFFFVFBESMENU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CSCC)SC

Origin of Product

United States

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